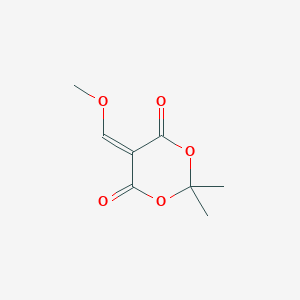

5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Overview

Description

5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a methoxymethylene substituent at the 5-position of the 1,3-dioxane-4,6-dione core. This compound is frequently generated in situ via the reaction of Meldrum’s acid with trimethyl orthoformate under reflux conditions, followed by condensation with aromatic amines to form aminomethylene derivatives . It serves as a versatile intermediate in pharmaceutical synthesis, notably in the production of Cabozantinib(S)-Malate, an antineoplastic agent, with an overall yield of 44% in multi-step reactions . Its structural flexibility and reactivity make it a critical building block for bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of dimethyl malonate with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxane ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The methoxymethylene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibit significant anticancer properties. For example, a study demonstrated that this compound could inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases .

Case Study: Synthesis of Anticancer Agents

In one synthesis experiment, this compound was reacted with 3-bromo-2-methoxypyridine-4-amine to yield a new compound that showed promising results in vitro against various cancer cell lines. The reaction conditions involved stirring at ambient temperature followed by heating to 75°C for 45 minutes .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as an important building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the formation of diverse chemical entities.

Table: Reaction Conditions and Yields

| Reaction | Starting Materials | Conditions | Yield |

|---|---|---|---|

| Synthesis of a pyridine derivative | This compound + 3-bromo-2-methoxypyridine-4-amine | Isopropanol at 75°C for 45 min | 17 g |

| Formation of a benzoate derivative | Methyl 5-amino-2-methoxybenzoate + this compound | Isopropanol at ambient temperature for 10 min | 28.9 g |

Material Science

Polymerization Studies

The compound has been investigated for its potential use in polymer chemistry. Its ability to undergo polymerization reactions makes it suitable for creating new materials with specific properties.

Agricultural Chemistry

Pesticide Development

Research has explored the use of derivatives of this compound in developing new pesticides. The modifications made to the dioxane structure have shown efficacy against various pests while maintaining low toxicity levels .

Mechanism of Action

The mechanism by which 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects involves interactions with various molecular targets. The methoxymethylene group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The dioxane ring structure also contributes to its stability and reactivity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 5-position substituent on the 1,3-dioxane-4,6-dione scaffold significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (-OMe) and hydroxyl (-OH) substituents improve solubility via polar interactions, while aryl groups (e.g., benzylidene) enhance π-π stacking in crystals .

- Steric Effects: Bulky substituents like indenyl or morpholino groups reduce reaction rates in condensation reactions but improve selectivity in cyclization steps .

Comparison :

- Green Chemistry : Aqueous synthesis (HTMAB catalyst) outperforms traditional organic solvents in sustainability and yield .

- Pharmaceutical Applications : Methoxymethylene derivatives are preferred for scalable drug synthesis due to predictable reactivity .

Crystal Packing and Hydrogen Bonding

- 5-(4-Hydroxybenzylidene) Analogs : Form O–H⋯O hydrogen-bonded dimers, stabilizing crystal lattices .

- Methoxymethylene Derivative: Lacks strong hydrogen-bond donors, leading to less rigid packing but higher solubility in organic solvents .

- Acetylphenyl-Substituted Derivatives : Exhibit intramolecular N–H⋯O interactions and C–H⋯O chains, influencing bioavailability .

Stability and Reactivity

Biological Activity

5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS No. 15568-85-1) is a synthetic compound with potential biological activities that have garnered interest in various fields of research. This article explores its chemical properties, biological activities, and relevant case studies.

The molecular formula of this compound is C₈H₁₀O₅, with a molecular weight of 186.16 g/mol. It has a melting point range of 132–134 °C and is classified as an irritant. The compound should be stored under inert atmospheres at low temperatures to maintain stability .

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀O₅ |

| Molecular Weight | 186.16 g/mol |

| Melting Point | 132–134 °C |

| Storage Conditions | Inert atmosphere, < -20 °C |

The biological activity of this compound has been investigated primarily in the context of its potential as an antitumor agent and its interactions with various biological pathways.

- Antitumor Activity : Studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. Its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. The compound may disrupt cellular signaling pathways critical for cancer cell survival .

- Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes involved in metabolic processes. This inhibition can lead to altered metabolic states in cells, which may contribute to its antitumor effects .

Case Studies

Several studies have highlighted the biological effects of this compound:

- Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in viability across multiple cancer cell lines, including breast and prostate cancer cells. The study concluded that the compound could serve as a lead compound for further development in cancer therapeutics .

- In Vivo Studies : In animal models, administration of the compound resulted in significant tumor size reduction compared to control groups. The study emphasized the need for further investigation into the pharmacokinetics and long-term effects of the compound .

Research Findings

Recent research has focused on elucidating the structure-activity relationship (SAR) of this compound:

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, and how do they compare in terms of yield and sustainability?

Methodological Answer: The compound is commonly synthesized via condensation reactions involving Meldrum’s acid derivatives. Two key approaches are:

- Traditional Method : Reaction of 5-[bis(thiomethyl)methylene]-Meldrum’s acid with aqueous ammonia, yielding the target compound with high efficiency (88–92% yield) .

- Green Synthesis : Condensation of isopropylidene malonate with aromatic aldehydes in water using hexadecyltrimethylammonium bromide (HTMAB) as a catalyst. This method avoids toxic solvents, achieves 85–95% yield, and reduces reaction time to 1–2 hours .

Comparison Table:

| Method | Catalyst/Solvent | Yield (%) | Reaction Time | Environmental Impact |

|---|---|---|---|---|

| Ammonia Substitution | Aqueous NH₃ | 88–92 | 4–6 hours | Moderate |

| HTMAB in Water | HTMAB/H₂O | 85–95 | 1–2 hours | Low (green solvent) |

Q. How is the molecular structure of this compound characterized, and what insights do crystallographic studies provide?

Methodological Answer: X-ray crystallography reveals key structural features:

- The six-membered dioxane ring adopts an envelope conformation , with the methoxymethylene group contributing to π-electron delocalization .

- Intramolecular N–H···O hydrogen bonds (bond length: 1.86 Å) stabilize the zwitterionic state .

- Bond Lengths : C=O bonds (1.225–1.322 Å) indicate strong enolate character, critical for reactivity in nucleophilic additions .

Key Data:

- Crystallographic parameters: Space group P2₁/c, Z = 4, unit cell dimensions a = 6.270 Å, b = 12.486 Å .

Q. What are the common reactions of this compound in heterocyclic synthesis?

Methodological Answer: The compound serves as a precursor for heterocycles through:

- Cyclocondensation : Reacts with amines or hydrazines to form pyridine or pyrazole derivatives .

- Oxidation : Treatment with m-chloroperbenzoic acid yields sulfoxide derivatives (e.g., 5-[amino(sulfinylmethyl)methylene]-dioxanedione) .

- Phosphine-Mediated Reactions : Triphenylphosphine converts sulfoxide intermediates into phosphonium salts, enabling cyanide substitutions .

Example Reaction Pathway:

React with ammonia → 5-[amino(thiomethyl)methylene] derivative .

Oxidize to sulfoxide → further functionalize with nucleophiles .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity with nucleophiles, and how do reaction conditions influence product selectivity?

Methodological Answer:

- Mechanism : The electron-deficient methoxymethylene group undergoes Michael addition with nucleophiles (e.g., amines, hydrazines). The zwitterionic intermediate stabilizes via intramolecular hydrogen bonding, directing regioselectivity .

- Condition Optimization :

Data Contradiction Analysis :

Conflicting yields in sulfoxide formation (e.g., 70% vs. 85%) may arise from trace moisture or oxidant purity. Dry solvents and stoichiometric m-CPBA are recommended .

Q. How do hydrogen bonding and crystal packing influence the compound’s stability and reactivity?

Methodological Answer:

- Intramolecular H-Bonds : Stabilize the zwitterionic form, reducing susceptibility to hydrolysis .

- Intermolecular Interactions : C–H···O bonds create 1D supramolecular chains, enhancing thermal stability (decomposition >200°C) .

- Impact on Reactivity : Strong H-bonding in the solid state slows dissolution kinetics but prevents unwanted side reactions (e.g., dimerization) .

Crystallographic Table:

| Compound Derivative | H-Bond Type | Bond Length (Å) | Angle (°) |

|---|---|---|---|

| 4 (Amino-thiomethyl) | N–H···O (intra) | 1.86 | 142.1 |

| 5 (Sulfinylmethyl) | S=O···H–C (inter) | 2.12 | 156.7 |

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

Methodological Answer: Discrepancies arise from:

- Catalyst Loading : HTMAB concentrations >5 mol% may inhibit product crystallization .

- Workup Procedures : Rapid cooling vs. slow evaporation affects purity (e.g., 90% vs. 82% yield) .

- Analytical Methods : NMR integration errors for diastereomers can overestimate yields. HPLC or X-ray validation is advised .

Recommended Protocol:

- Use 3 mol% HTMAB, stir at 60°C for 90 minutes, and purify via recrystallization from ethanol/water (4:1) .

Q. How can computational models predict the electronic structure and reactivity of this compound?

Methodological Answer:

- DFT Calculations : B3LYP/6-31G** level optimizations reveal charge distribution:

- High electron density at C5 (enolate carbon), making it susceptible to electrophilic attack .

- HOMO-LUMO gap (4.2 eV) indicates moderate reactivity, consistent with experimental observations .

- MD Simulations : Simulate solvent effects on reaction pathways (e.g., water vs. toluene) to predict kinetic outcomes .

Applications :

Properties

IUPAC Name |

5-(methoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-8(2)12-6(9)5(4-11-3)7(10)13-8/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLSQHLXPRYYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=COC)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165952 | |

| Record name | 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15568-85-1 | |

| Record name | 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015568851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.